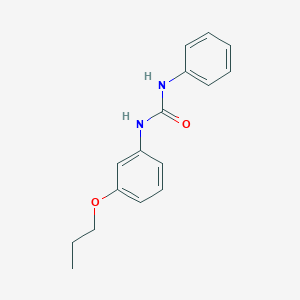![molecular formula C19H22N2O2 B267122 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B267122.png)
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide, also known as IBN-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various fields of research.
作用机制
The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a role in cancer cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to have various biochemical and physiological effects, depending on the research application. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative disease research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to reduce oxidative stress and inflammation in the brain. In inflammation research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects by reducing the levels of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the research of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its mechanism of action and identify new signaling pathways that it may target. Additionally, further research is needed to optimize the synthesis and purification of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide, as well as to improve its solubility and bioavailability.
合成方法
The synthesis of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This is then reacted with N,N-dimethyl-4-aminobenzamide in the presence of triethylamine to give 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide. The purity of the compound can be increased by recrystallization from ethanol.
科学研究应用
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been extensively used in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been found to reduce the levels of oxidative stress and inflammation in the brain, which are known to contribute to the progression of these diseases.
Inflammation is a key component of many diseases, including arthritis and cardiovascular disease. 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to have anti-inflammatory effects in animal models of these diseases. It has been shown to reduce the levels of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation.
属性
产品名称 |
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)14-9-11-15(12-10-14)18(22)20-17-8-6-5-7-16(17)19(23)21(3)4/h5-13H,1-4H3,(H,20,22) |
InChI 键 |
OSFCYJCGZAJNTO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)

![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)

![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)